molecular formula C13H27NO2 B6340624 tert-Butyl 3-(hexylamino)propanoate CAS No. 1221341-81-6

tert-Butyl 3-(hexylamino)propanoate

Cat. No.: B6340624
CAS No.: 1221341-81-6
M. Wt: 229.36 g/mol
InChI Key: MIUWABQJIUJIGJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(hexylamino)propanoate: is a chemical compound with the molecular formula C13H27NO2 and a molecular weight of 229.36 g/mol .

Preparation Methods

The synthesis of tert-butyl esters, including tert-butyl 3-(hexylamino)propanoate, can be achieved through several methods. One efficient method involves the reaction of carboxylic acids or their derivatives with tert-butyl alcohol under acidic conditions . Another novel protocol involves the use of benzyl cyanides and tert-butyl hydroperoxide under metal-free conditions, where Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation proceed smoothly in one pot . Additionally, flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient, versatile, and sustainable process compared to traditional batch methods .

Chemical Reactions Analysis

tert-Butyl 3-(hexylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve replacing one functional group with another, often using common reagents such as halogens or nucleophiles.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

tert-Butyl 3-(hexylamino)propanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s potential biological activities are being explored, including its interactions with biological targets.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hexylamino)propanoate involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist or agonist at certain receptors, influencing cellular processes and signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

tert-Butyl 3-(hexylamino)propanoate can be compared with other similar compounds, such as:

    tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    tert-Butyl 12-hydroxy-4,7,10-trioxadodecanoate: Another tert-butyl ester with different applications and properties.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

tert-Butyl 3-(hexylamino)propanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological properties, including data from case studies, research findings, and relevant physicochemical properties.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a hexylamino chain attached to a propanoate backbone. This structural configuration influences its lipophilicity and metabolic stability, key factors in its biological activity.

Table 1: Structural Features

FeatureDescription
Chemical Formula C₁₃H₃₁N₁O₂
Molecular Weight 225.41 g/mol
Functional Groups Tert-butyl, amine, ester

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds with similar structures to this compound. For instance, derivatives of phenylthiazoles containing a tert-butyl moiety have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . These studies suggest that similar compounds may exhibit noteworthy antimicrobial effects.

Case Studies

  • Antifungal Activity : A study on octadecyl derivatives with structural similarities indicated significant antifungal activity against Candida albicans, suggesting that modifications in the alkyl chain can enhance biological efficacy . Although specific data on this compound is limited, these findings underscore the potential for similar compounds to exhibit antifungal properties.
  • Physicochemical Evaluation : Research on tert-butyl isosteres highlights the impact of the tert-butyl group on lipophilicity and metabolic stability. The incorporation of this group often leads to increased lipophilicity, which could enhance membrane permeability but may also result in decreased metabolic stability . Understanding these relationships is crucial for optimizing the biological activity of related compounds.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
Antimicrobial Activity against MRSA
Antifungal Inhibition of Candida albicans
Metabolic Stability Increased lipophilicity noted

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that compounds with similar structural motifs may interact with cellular membranes or specific receptors, leading to altered cellular responses.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicological profiles of related compounds is essential for assessing safety and efficacy. Studies indicate that compounds with bulky groups like tert-butyl can exhibit favorable profiles in terms of metabolic resistance, allowing for prolonged biological activity without significant toxicity at therapeutic levels .

Table 3: Pharmacokinetic Parameters

ParameterValue
Half-life (t1/2) Varies based on structure
Toxicity (MTD) Generally low for similar compounds

Properties

IUPAC Name

tert-butyl 3-(hexylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2/c1-5-6-7-8-10-14-11-9-12(15)16-13(2,3)4/h14H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUWABQJIUJIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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